molecular formula C24H39N3O4 B315532 N-cyclohexyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide

N-cyclohexyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide

Cat. No.: B315532
M. Wt: 433.6 g/mol
InChI Key: MKYVGUHZQZBZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the phenoxyacetamide core: This involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with chloroacetic acid in the presence of a base to form the phenoxyacetamide core.

    Introduction of the morpholinyl group: The phenoxyacetamide core is then reacted with 3-(4-morpholinyl)propylamine under controlled conditions to introduce the morpholinyl group.

    Cyclohexylation: Finally, the compound is cyclohexylated using cyclohexylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclohexyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclohexyl group, in particular, enhances its stability and lipophilicity, making it suitable for various research and industrial applications .

Properties

Molecular Formula

C24H39N3O4

Molecular Weight

433.6 g/mol

IUPAC Name

N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C24H39N3O4/c1-2-30-23-17-20(18-25-11-6-12-27-13-15-29-16-14-27)9-10-22(23)31-19-24(28)26-21-7-4-3-5-8-21/h9-10,17,21,25H,2-8,11-16,18-19H2,1H3,(H,26,28)

InChI Key

MKYVGUHZQZBZDU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC(=O)NC3CCCCC3

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.